5,6-Indandicarboxylic anhydride
Description
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C11H8O3/c12-10-8-4-6-2-1-3-7(6)5-9(8)11(13)14-10/h4-5H,1-3H2 |
InChI Key |
NKJKYAYKHJZPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)C(=O)OC3=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
5,6-Indandicarboxylic anhydride has been investigated for its potential use in pharmaceuticals, particularly as a precursor for anesthetic compounds. Research indicates that derivatives of this compound can induce sedative effects in mammalian subjects, making them suitable candidates for intravenous anesthetics. The synthesis of novel anesthetic compositions utilizing this compound has shown promising results in terms of solubility and reduced side effects compared to traditional agents .
Case Study: Anesthetic Composition
- Objective : To develop a water-soluble anesthetic.
- Method : The compound was reacted with various amines to form derivatives that exhibited sedative properties.
- Findings : The resulting compounds demonstrated effective sedation with minimal adverse reactions, indicating their potential for clinical use .
Polymer Science
In polymer chemistry, this compound serves as a key monomer in the synthesis of high-performance polymers. Its unique structure allows for the formation of polyimides and other copolymers through ring-opening metathesis polymerization.
Case Study: Poly(N-cyclohexyl-exo-norbornene-5,6-dicarboximide)
- Objective : To evaluate the polymerization behavior of this compound using different initiators.
- Method : Ring-opening metathesis polymerization was conducted with various Grubbs catalysts.
- Results : The study found that Grubbs 1 initiator provided superior control over molecular weight and polymer structure compared to other initiators, yielding high trans content polymers .
Material Science
This compound is also utilized in the development of advanced coatings and adhesives due to its excellent adhesion properties and flexibility. It is incorporated into formulations to enhance performance characteristics such as solvent resistance and durability.
Case Study: Coating Compositions
- Objective : To improve the flexibility and adhesion of industrial coatings.
- Composition : The anhydride was mixed with high molecular weight poly epoxy esters.
- Outcome : The resulting coatings exhibited enhanced flexibility and adhesion without compromising other essential properties like solvent resistance .
Antimicrobial and Antioxidant Properties
Recent studies have explored the antimicrobial and antioxidant capabilities of compounds derived from this compound. These derivatives have been tested against various pathogens, demonstrating significant antibacterial activity.
Case Study: Antimicrobial Activity Evaluation
- Objective : To assess the antibacterial efficacy of synthesized derivatives.
- Method : Agar diffusion method was employed to measure zones of inhibition against standard bacterial strains.
- Results : Some derivatives exhibited superior antibacterial activity compared to conventional antibiotics, highlighting their potential for therapeutic applications .
Data Summary Table
Comparison with Similar Compounds
Structural and Crystallographic Differences
Table 1: Structural Comparison of Selected Anhydrides
- Ring System : Unlike maleic anhydride’s five-membered ring, the dithiine derivative has a sulfur-containing six-membered ring, reducing ring strain but increasing steric bulk.
- Crystallography : The triclinic packing of the dithiine compound contrasts with the orthorhombic (Pna2₁) system of maleic anhydride, reflecting differences in molecular symmetry .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Tetrachlorophthalic anhydride’s Cl substituents lower LUMO energy, enhancing reactivity in nucleophilic acyl substitutions . The dithiine compound’s sulfur atoms may similarly activate the anhydride moiety through inductive effects.
- Steric Hindrance: Methyltetrahydrophthalic anhydride (C₈H₁₀O₃) exhibits reduced reactivity in esterifications due to methyl group hindrance . The dithiine compound’s non-planar structure could impose comparable steric limitations.
Q & A
Q. What are the primary synthetic routes for 5,6-Indandicarboxylic anhydride, and how do reaction conditions influence product purity?
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing bond lengths, angles, and unit cell parameters. For example, SCXRD analysis of related bicyclo[2.2.1]heptane derivatives confirmed bond angles (e.g., C–C–O ≈ 124.2°) and crystallographic space groups (e.g., monoclinic C2/c) . Complementary techniques like FT-IR (C=O stretch at ~1850 cm⁻¹) and ¹³C NMR (carbonyl peaks at ~170 ppm) validate functional groups.
Advanced Research Questions
Q. What strategies resolve contradictions in thermal stability data for this compound under varying conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) discrepancies often arise from sample purity or heating rates. For reliable
- Use high-purity samples (>99%) verified via HPLC.
- Standardize heating rates (e.g., 10°C/min under nitrogen).
- Compare with computational models (e.g., DFT calculations for decomposition pathways). Studies on norbornene analogs show decomposition onset at ~250°C, but anhydride ring-opening kinetics may vary with humidity .
Q. How can computational chemistry enhance the design of polyimides using this compound as a monomer?
- Methodological Answer : Density Functional Theory (DFT) predicts polymerization reactivity and chain rigidity. For example:
-
Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity during copolymerization with diamines.
-
Simulate steric effects of bicyclic structures on polymer backbone conformation. Experimental validation includes comparing predicted vs. observed glass transition temperatures (Tg). Studies on cyclo-aliphatic dianhydrides (e.g., bicyclo[2.2.2]octane derivatives) show Tg increases by 20–40°C compared to aromatic analogs, aligning with computational rigidity predictions .
- Data Table :
| Dianhydride Type | Computed Tg (°C) | Experimental Tg (°C) | Polymer Flexibility | Reference |
|---|---|---|---|---|
| Cyclo-aliphatic | 280 | 265–285 | Low | |
| Aromatic | 240 | 220–240 | Moderate |
Q. What spectroscopic methods are most effective in tracking anhydride ring-opening reactions in solution?
- Methodological Answer : In-situ FT-IR monitors carbonyl (C=O) peak attenuation at ~1850 cm⁻¹. For quantitative analysis:
- Use ¹H NMR to track proton shifts (e.g., disappearance of anhydride protons at δ 3.5–4.0 ppm).
- Couple with kinetic modeling (e.g., pseudo-first-order rate constants). Studies on acetic anhydride hydrolysis show a rate constant of 1.2 × 10⁻³ s⁻¹ at 25°C, but steric hindrance in bicyclic analogs may reduce reactivity by 30–50% .
Contradictions and Validation
- Synthetic Yield vs. Purity : reports high-purity polyimides using cyclo-aliphatic dianhydrides at molar ratios of 1–4, but competing side reactions (e.g., hydrolysis) may reduce yields. Rigorous drying of reactants and anhydrous solvents are critical .
- Thermal Stability : While computational models predict higher stability for rigid bicyclic structures, experimental TGA data may show variability due to crystallinity defects. Cross-validation with DSC (melting points) and XRD (crystallinity %) resolves ambiguities .
Key Recommendations for Researchers
- Prioritize SCXRD for structural validation and DFT for reaction pathway prediction.
- Standardize TGA protocols (heating rate, atmosphere) to ensure reproducibility.
- Explore copolymerization with fluorinated diamines (e.g., 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride) to enhance thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
